molecular formula C13H12FN3O2 B5550428 (4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol

(4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol

Cat. No.: B5550428
M. Wt: 261.25 g/mol
InChI Key: ORUSSCAZYPBUJH-MHWRWJLKSA-N
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Description

(4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the fluorophenyl group and the hydroxyimino functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the hydroxyimino group to an amine.

    Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, (4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)-1H-benzimidazole: Lacks the hydroxyimino group, which may reduce its bioactivity.

    4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazole: Lacks the fluorophenyl group, which may affect its binding affinity.

Uniqueness

The combination of the fluorophenyl and hydroxyimino groups in (4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol makes it unique. This dual functionality can enhance its biological activity and binding specificity, making it a valuable compound for research and development.

Properties

IUPAC Name

(NE)-N-[2-(2-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-9-5-2-1-4-8(9)13-15-12-10(16-18)6-3-7-11(12)17(13)19/h1-2,4-5,18-19H,3,6-7H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUSSCAZYPBUJH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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